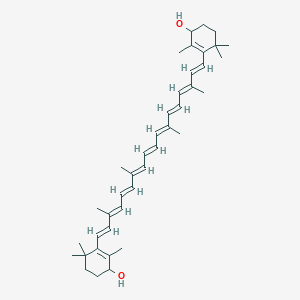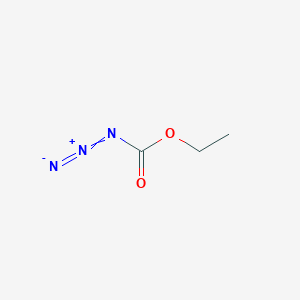
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside
Vue d'ensemble
Description
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside is a synthetic carbohydrate derivative. It is primarily used in glycobiology research due to its structural similarity to naturally occurring sugars. This compound is notable for its role in studying carbohydrate-protein interactions, which are crucial in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar molecule are protected using benzyl groups to prevent unwanted reactions.
Introduction of Acetamido Group: An acetamido group is introduced at the 2-position of the sugar molecule. This step often involves the use of acetic anhydride and a base such as pyridine.
Glycosylation: The protected sugar is then glycosylated with methanol in the presence of an acid catalyst to form the methyl glycoside.
Deprotection: The final step involves the removal of the benzyl protecting groups under hydrogenation conditions using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Key considerations include the availability of starting materials, reaction scalability, and environmental impact of the reagents and solvents used.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to modify the acetamido group or reduce any oxidized derivatives.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like sodium periodate or potassium permanganate are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the benzyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylated derivatives, while reduction can produce deacetylated compounds.
Applications De Recherche Scientifique
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside is widely used in:
Chemistry: As a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: To study carbohydrate-protein interactions, which are essential in cell signaling and immune responses.
Medicine: In the development of glycomimetics, which are carbohydrate-like molecules used as therapeutic agents.
Industry: As a precursor in the synthesis of various bioactive compounds and materials.
Mécanisme D'action
The compound exerts its effects primarily through its interactions with proteins that recognize carbohydrate structures. These interactions can influence various biological pathways, including cell adhesion, signaling, and immune responses. The molecular targets often include lectins, enzymes, and receptors that bind to specific carbohydrate motifs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside: Lacks the benzyl protecting groups, making it less stable but more reactive.
Methyl 3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside: Does not have the acetamido group, affecting its biological activity.
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside: The β-anomer, which has different stereochemistry and potentially different biological interactions.
Uniqueness
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside is unique due to its specific combination of protective groups and functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic and biological applications where controlled reactivity is essential.
This compound’s versatility and specificity make it a valuable tool in various fields of scientific research, contributing to advancements in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25)/t19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMMSHWVBSCKK-JLMDMGSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458572 | |
| Record name | Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85193-92-6 | |
| Record name | Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624488.png)


![2-(4-Fluorophenyl)-3-methylthio-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1624491.png)









